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Core Science & Biosynthesis

Foundational

Bruceantinol: A Technical Guide from Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction Bruceantinol, a naturally occurring quassinoid, has emerged as a molecule of significant interest in oncology research due to its potent antitu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceantinol, a naturally occurring quassinoid, has emerged as a molecule of significant interest in oncology research due to its potent antitumor properties. First identified in 1975, this complex tetracyclic triterpene has demonstrated remarkable efficacy against a variety of cancer cell lines.[1] This guide provides an in-depth exploration of the discovery of Bruceantinol, its natural sources, its multifaceted mechanism of action, and the experimental protocols for its study. The primary focus will be on its role as a powerful inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key player in cancer progression.[1][2]

Discovery and Natural Provenance

Bruceantinol was first isolated and structurally elucidated by S. M. Kupchan and his team from the ethanolic extract of the African plant Brucea antidysenterica.[1][3] Their seminal work, published in 1975, described this novel compound as a potent antileukemic quassinoid.[1][3] The Brucea genus, belonging to the Simaroubaceae family, is a rich source of these bitter-tasting degraded triterpene lactones.[4][5] The Simaroubaceae family is distributed in tropical and subtropical regions and has a history of use in traditional medicine.[5][6] For instance, various parts of Brucea antidysenterica have been traditionally used to treat dysentery, fever, and certain skin conditions.[7][8][9]

Subsequent research has identified Brucea javanica, a plant utilized in traditional Chinese medicine, as another significant natural source of Bruceantinol.[1][10] The quassinoids are typically found in the stem, bark, fruits, and seeds of these plants.[1][7]

Plant SpeciesFamilyPart of Plant Used
Brucea antidysentericaSimaroubaceaeStem and bark[1]
Brucea javanicaSimaroubaceaeFruits, seeds, twigs, leaves, inflorescence[1]

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Bruceantinol exerts its anticancer effects through a sophisticated and multi-faceted mechanism, with the inhibition of the STAT3 signaling pathway at its core.[1][2]

Potent Inhibition of the STAT3 Signaling Pathway

STAT3 is a transcription factor that is persistently activated in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[2][10] Bruceantinol has been identified as a novel and exceptionally potent inhibitor of STAT3.[10][11] It strongly inhibits the DNA-binding ability of STAT3, with a reported IC50 value in the picomolar range (2.4 pM).[10][11][12] This action blocks both the constitutive and interleukin-6 (IL-6)-induced activation of STAT3 in a dose- and time-dependent manner.[10][11]

The inhibition of STAT3 activation by Bruceantinol leads to the suppression of the transcription of its downstream target genes.[10][11] These include genes encoding for anti-apoptotic proteins such as Mcl-1 and survivin, as well as cell-cycle regulators like c-Myc.[10][11][12]

STAT3_Inhibition_by_Bruceantinol cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R gp130 gp130 IL-6R->gp130 JAK JAK gp130->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization & Nuclear Translocation Bruceantinol Bruceantinol Bruceantinol->STAT3_dimer Inhibits DNA Binding (IC50 = 2.4 pM) DNA DNA STAT3_dimer->DNA Binds to Promoter Target_Genes Target Gene Transcription (Mcl-1, c-Myc, Survivin) DNA->Target_Genes Initiates Transcription

Caption: Bruceantinol potently inhibits the STAT3 signaling pathway by preventing the DNA binding of activated STAT3 dimers.

Modulation of Other Key Signaling Pathways

Beyond its profound effect on STAT3, Bruceantinol also modulates other critical cellular pathways involved in cancer progression.[2][13] It has been shown to bind to and facilitate the proteasomal degradation of cyclin-dependent kinases (CDKs) 2, 4, and 6.[12][13] This action disrupts the cell cycle and impedes cell proliferation.[12][13]

Interestingly, in certain breast cancer cell lines, Bruceantinol has been observed to activate the Extracellular signal-regulated kinase (ERK) pathway.[2][13] While often associated with cell proliferation, sustained ERK activation can paradoxically induce cell death in some contexts, suggesting a complex and context-dependent role for ERK signaling in the anticancer effects of Bruceantinol.[2][13]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of Bruceantinol's molecular actions is the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[14][15] By downregulating anti-apoptotic proteins and disrupting cell cycle machinery, Bruceantinol effectively reduces cancer cell growth.[12][15] In MCF-7 breast cancer cells, it has been shown to cause necrosis, while in MDA-MB-231 cells, it induces apoptosis.[12][15] Furthermore, it can cause a decrease in the number of cells in the G0/G1 phase with a corresponding increase in the S and G2/M phases of the cell cycle.[12]

Preclinical Antitumor Activity

Bruceantinol has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines in vitro.[10][12] In vivo studies have further corroborated its antitumor efficacy. For instance, administration of Bruceantinol at 4 mg/kg significantly inhibited colorectal cancer tumor xenografts.[10][11] Notably, no effect was observed in a STAT3-deficient tumor model, underscoring the critical role of STAT3 inhibition in its in vivo activity.[10][11]

Cell LineCancer TypeReported Effect
Various Leukemia Cell LinesLeukemiaPotent anti-leukemic activity[10][12]
HCT116, HCA-7, H630Colorectal CancerDecreased colony formation and cell viability[10][12]
MCF-7, MDA-MB-231Breast CancerReduced cell growth, disrupted cell cycle, induced apoptosis/necrosis[12][13]

Experimental Protocols

Isolation of Bruceantinol from Brucea javanica

The following protocol is a representative method for the isolation of Bruceantinol from the dried fruits of Brucea javanica, based on established phytochemical techniques for quassinoids.

Objective: To isolate and purify Bruceantinol.

Materials:

  • Dried and powdered fruits of Brucea javanica

  • Methanol, n-hexane, chloroform, ethyl acetate

  • Silica gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Rotary evaporator

  • Spectroscopic instruments (NMR, MS)

Methodology:

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.[1]

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • The chloroform-soluble fraction is typically enriched with quassinoids, including Bruceantinol.[1]

  • Column Chromatography:

    • Subject the chloroform fraction to silica gel column chromatography.

    • Elute the column with a gradient of solvents (e.g., a mixture of chloroform and methanol), gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Bruceantinol.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the Bruceantinol-containing fractions using preparative HPLC on a C18 column.[1]

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Collect the peak corresponding to Bruceantinol.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS), and by comparing the data with published literature values.[1]

Isolation_Workflow A Dried & Powdered Brucea javanica Fruits B Methanol Extraction A->B C Crude Methanol Extract B->C D Solvent Partitioning (n-hexane, chloroform, ethyl acetate) C->D E Chloroform Fraction D->E F Silica Gel Column Chromatography E->F G Bruceantinol-Enriched Fractions F->G H Preparative HPLC (C18) G->H I Pure Bruceantinol H->I J Structure Elucidation (NMR, MS) I->J

Caption: A general workflow for the isolation and purification of Bruceantinol from its natural source.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of Bruceantinol on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Bruceantinol stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment with Bruceantinol:

    • Prepare serial dilutions of Bruceantinol in the complete culture medium.

    • Treat the cells with varying concentrations of Bruceantinol and a vehicle control (DMSO).[1]

    • Incubate for 48-72 hours.[1]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours.[1]

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Bruceantinol (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Workflow for determining cell viability using the MTT assay.

Challenges and Future Perspectives

While Bruceantinol shows immense promise as an anticancer agent, challenges related to its supply, synthesis, and potential for toxicity need to be addressed. The total synthesis of such a complex natural product is a significant undertaking, though the synthesis of analogs has been explored.[16][17] As with other quassinoids like bruceantin, which was evaluated in Phase II clinical trials in the 1980s, issues of bioavailability and systemic toxicity may need to be overcome through medicinal chemistry efforts to create more active and less toxic derivatives, or through novel drug delivery systems.[4][10][18]

Future research should focus on a deeper understanding of its complex interactions with various signaling pathways, its efficacy in a wider range of cancer models, and the development of synthetic strategies to produce Bruceantinol and its analogs in larger quantities for further preclinical and potential clinical development.

Conclusion

Bruceantinol is a potent natural product with a well-defined, multi-faceted mechanism of action against cancer. Its primary role as a highly effective inhibitor of the STAT3 signaling pathway, coupled with its ability to modulate CDK and ERK signaling and induce apoptosis, positions it as a compelling candidate for further investigation in the development of novel cancer therapeutics. The in-depth understanding of its discovery, biological activity, and experimental evaluation provides a solid foundation for researchers and drug development professionals to explore its full therapeutic potential.

References

  • Benchchem. (n.d.). Bruceantinol B: A Technical Guide to its Mechanism of Action.
  • Wei, N., et al. (2018). Targeting colon cancer with the novel STAT3 inhibitor bruceantinol. Oncogene. Retrieved from [Link]

  • Benchchem. (n.d.). Bruceantinol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity.
  • Wei, N., et al. (2018). Targeting colon cancer with the novel STAT3 inhibitor bruceantinol. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). The Core Mechanism of Action of Bruceantin and Related Quassinoids in Cancer Cells: An In-depth Technical Guide.
  • Wikipedia. (n.d.). Quassinoid. Retrieved from [Link]

  • PROTA4U.org. (n.d.). Brucea antidysenterica. Retrieved from [Link].

  • (PDF) Simaroubaceae family: Botany, chemical composition and biological activities. (n.d.). Retrieved from [Link]

  • Dr.Oracle. (2026, January 5). What are quassinoids and what are their potential medicinal uses?
  • Botanico Hub. (n.d.). Simaroubaceae Family. Retrieved from [Link]

  • PFAF Plant Database. (n.d.). Brucea antidysenterica. Retrieved from [Link]

  • PubMed. (n.d.). Quassinoids: From traditional drugs to new cancer therapeutics. Retrieved from [Link]

  • Useful Tropical Plants. (n.d.). Brucea antidysenterica. Retrieved from [Link]

  • Aaps Pharmscitech. (n.d.). Bruceantinol.
  • PubMed. (2024, May 25). Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells. Retrieved from [Link]

  • Kupchan, S. M., et al. (1975). The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica. Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2025, November 15). Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery. Retrieved from [Link]

  • PubMed. (2005, January 15). Synthesis of A/B-ring partial analogs of bruceantin as potential antimalarial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis Of Bruceantin Analogs And Progress Toward Metal Catalyzed Intramolecular Cyclizations Of Strained Rings. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Investigating Bruceantinol-Induced Apoptosis in Breast Cancer Cells

Introduction Bruceantinol, a naturally occurring quassinoid isolated from the fruit of Brucea javanica (L.) Merr., has emerged as a compound of significant interest in oncology research due to its potent cytotoxic effect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bruceantinol, a naturally occurring quassinoid isolated from the fruit of Brucea javanica (L.) Merr., has emerged as a compound of significant interest in oncology research due to its potent cytotoxic effects against various cancer cell lines.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which Bruceantinol induces programmed cell death, or apoptosis, in breast cancer cells. We will delve into its primary signaling pathways, offer validated, step-by-step protocols for key experimental validations, and present data interpretation frameworks for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a robust foundation for investigating Bruceantinol's therapeutic potential.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Survival

Bruceantinol's anti-cancer activity is not mediated by a single event but rather by a coordinated disruption of several key signaling pathways critical for breast cancer cell proliferation and survival. The primary mechanisms converge to promote apoptosis.

Potent Inhibition of the JAK2/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in breast cancer, playing a pivotal role in tumor cell survival, proliferation, and invasion.[2][3] The JAK2/STAT3 pathway is a key therapeutic target in triple-negative breast cancer (TNBC), where it is often highly activated.[4][5]

Bruceantinol acts as a novel, highly potent inhibitor of STAT3.[2][6] Its mechanism involves:

  • Blocking STAT3 Activation: The compound prevents the crucial phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3), which is essential for its dimerization and translocation into the nucleus.[2] This inhibition affects both constitutive and interleukin-6 (IL-6) induced STAT3 activation.[2]

  • Inhibiting STAT3 DNA-Binding: Bruceantinol demonstrates an exceptionally strong ability to inhibit the binding of the STAT3 dimer to its target DNA sequences in the promoters of downstream genes, with a reported IC50 value in the picomolar range.[2]

  • Downregulating STAT3 Target Genes: By shutting down STAT3's transcriptional activity, Bruceantinol suppresses the expression of a suite of genes vital for cancer cell survival.[2] This includes anti-apoptotic proteins such as M-cell leukemia 1 (MCL-1) and survivin, which are key members of the Bcl-2 and Inhibitor of Apoptosis (IAP) families, respectively.[2][3] Dysregulation of Bcl-2 family proteins is a known driver of resistance to therapy in breast cancer.[7][8]

Modulation of Cyclin-Dependent Kinases (CDKs) and Cell Cycle

Recent studies have identified Bruceantinol as an inhibitor of CDK2, CDK4, and CDK6.[9] These kinases are fundamental regulators of cell cycle progression. By binding to and promoting the degradation of CDK2/4/6 via the proteasome pathway, Bruceantinol disrupts the cell cycle, impeding proliferation and creating a cellular environment conducive to apoptosis.[9] This effect has been observed in both MCF-7 and MDA-MB-231 breast cancer cell lines.[9]

Induction of the Intrinsic Apoptotic Pathway

The inhibition of STAT3 and CDKs culminates in the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:

  • Altering the Bcl-2 Protein Balance: Bruceantinol shifts the balance between pro- and anti-apoptotic members of the Bcl-2 family. It downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins like Bax.[1][3][10]

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.[1][11] These executioner caspases are responsible for cleaving key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][11]

Visualizing the Signaling Cascade

The following diagram illustrates the key molecular events initiated by Bruceantinol that lead to apoptosis in breast cancer cells.

Bruceantinol_Apoptosis_Pathway cluster_stat3 STAT3 Pathway cluster_cdk CDK Pathway cluster_apoptosis Intrinsic Apoptosis Pathway BOL Bruceantinol JAK2 JAK2 BOL->JAK2 Inhibits STAT3 STAT3 BOL->STAT3 Inhibits DNA Binding CDK CDK2 / CDK4 / CDK6 BOL->CDK Promotes Degradation JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) (Dimerization & Nuclear Translocation) STAT3->pSTAT3 STAT3_DNA STAT3 Target Genes (Mcl-1, Survivin, Bcl-2) pSTAT3->STAT3_DNA Activates Transcription Bcl2 Bcl-2, Mcl-1 (Anti-apoptotic) STAT3_DNA->Bcl2 Expression Apoptosis Apoptosis STAT3_DNA->Apoptosis Inhibits Proteasome Proteasomal Degradation CDK->Proteasome CellCycle Cell Cycle Arrest CDK->CellCycle Blocks Progression CellCycle->Apoptosis Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax Bax (Pro-apoptotic) Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp37 Caspase-3, -7 (Executioner) Casp9->Casp37 Casp37->Apoptosis

Caption: Bruceantinol-induced apoptotic signaling pathway in breast cancer cells.

Quantitative Data Summary

The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process by 50%. The IC50 values for Bruceantinol and related compounds can vary depending on the specific breast cancer cell line and the duration of exposure.

CompoundBreast Cancer Cell LineAssay DurationIC50 ValueReference
Bruceine D Hs 578T (TNBC)72 hours0.71 ± 0.05 µM[12]
Bruceine D MCF-7 (ER+)72 hours~5 µM (estimated from graph)[12]
Bruceantinol Human Colorectal CancerNot Specified2.4 pM (for STAT3 DNA-binding)[6]

Experimental Protocols

The following protocols provide a robust framework for characterizing the apoptotic effects of Bruceantinol in breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative).

Experimental Workflow Overview

This diagram outlines a logical experimental flow for a comprehensive investigation.

Experimental_Workflow start Select Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) culture Cell Culture & Maintenance start->culture mtt Protocol 1: Cell Viability (MTT) Assay (Determine IC50) culture->mtt treatment Treat Cells with Bruceantinol (Vehicle, IC50, 2x IC50) culture->treatment mtt->treatment Inform Concentration flow Protocol 2: Apoptosis Assay (Annexin V/PI Staining) treatment->flow wb Protocol 3: Western Blot Analysis (STAT3, Bcl-2 family, Caspases) treatment->wb analysis Data Analysis & Interpretation flow->analysis wb->analysis conclusion Conclusion on Apoptotic Mechanism analysis->conclusion

Caption: A logical experimental workflow for apoptosis analysis.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Bruceantinol (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

    • Causality Insight: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during treatment and do not become over-confluent.

  • Compound Treatment: Prepare serial dilutions of Bruceantinol in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls are critical:

      • Vehicle Control: Treat cells with medium containing the highest concentration of DMSO used in the dilutions (e.g., <0.1%).

      • Untreated Control: Cells with fresh medium only.

      • Blank: Wells with medium but no cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Causality Insight: During this incubation, only viable cells will reduce the MTT, forming purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the Bruceantinol concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) to detect these cells.[13][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials and Reagents:

  • Treated and control cells from culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with Bruceantinol (e.g., at IC50 concentration for 48 hours), collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the corresponding supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Causality Insight: Washing with cold PBS removes residual medium and serum that can interfere with staining. Keeping cells cold minimizes metabolic activity and degradation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by manufacturer; follow kit instructions).

    • Controls are essential for proper gating:

      • Unstained cells.

      • Cells stained with Annexin V-FITC only.

      • Cells stained with PI only.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Causality Insight: Incubation in the dark prevents photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.[1] This protocol allows for the validation of Bruceantinol's effect on the expression and activation state of key proteins in the STAT3 and intrinsic apoptotic pathways.

Materials and Reagents:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Causality Insight: This step allows the specific antibody to bind to its target protein on the membrane.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the expression of target proteins to a housekeeping protein (e.g., β-actin) to correct for loading differences.

    • Expected Results: A decrease in p-STAT3 and Bcl-2, and an increase in Bax and cleaved-caspase-3/cleaved-PARP in Bruceantinol-treated samples compared to controls.

Conclusion

Bruceantinol presents a compelling profile as an anti-cancer agent for breast cancer research. Its ability to induce apoptosis through the potent inhibition of the oncogenic JAK2/STAT3 pathway and modulation of cell cycle regulators provides a strong rationale for further investigation. The protocols detailed in this guide offer a validated, systematic approach for researchers to explore and confirm the apoptotic mechanism of Bruceantinol, contributing to the broader effort in developing novel, targeted cancer therapies.

References

  • Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells.Chemico-Biological Interactions.
  • Bruceantinol B: A Technical Guide to its Mechanism of Action.Benchchem.
  • The Core Mechanism of Action of Bruceantin and Related Quassinoids in Cancer Cells: An In-depth Technical Guide.Benchchem.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.Bio-protocol.
  • Apoptosis Assay Protocol | Technical Note 244.DeNovix.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.PMC.
  • Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay.PMC.
  • Apoptosis Protocols.Thermo Fisher Scientific.
  • Novel STAT3 Inhibitor Exerts Anti-breast Cancer Effects Both In vitro and In vivo.Bentham Science.
  • Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay.MDPI.
  • Targeting colon cancer with the novel STAT3 inhibitor bruceantinol.
  • Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-neg
  • Bcl-2 family proteins in breast development and cancer: could Mcl-1 targeting overcome therapeutic resistance?Oncotarget.
  • Bcl-2 family proteins in breast development and cancer: could Mcl-1 targeting overcome therapeutic resistance?PMC.
  • Inhibition of Stat3 Signaling Pathway by Natural Product Pectolinarigenin Attenu
  • Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-neg
  • Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds.PLOS One.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validating the Anti-Tumor Effects of Bruceantinol: A Comparative Guide to New Preclinical Models

As a Senior Application Scientist, I frequently evaluate the translational viability of emerging natural product derivatives. Among quassinoids, Bruceantinol (BOL) —isolated from Brucea javanica—has recently emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the translational viability of emerging natural product derivatives. Among quassinoids, Bruceantinol (BOL) —isolated from Brucea javanica—has recently emerged as a highly potent, multi-targeted anti-tumor agent. While historically hampered by systemic toxicity concerns, modern formulation strategies and a deeper understanding of its unique mechanism of action have revitalized its preclinical development.

This guide objectively compares BOL against standard alternatives, dissects its mechanistic superiority, and provides a self-validating experimental framework for evaluating its efficacy in novel models such as Colorectal Cancer (CRC) and Osteosarcoma (OS).

Mechanistic Superiority: The Dual-Action Advantage

Most targeted therapies fail in the clinic due to compensatory pathway activation. BOL circumvents this through a highly specific dual-mechanism that targets both transcriptional survival signals and the translational machinery required to sustain them.

  • Picomolar STAT3 Inhibition: Unlike PROTAC degraders (e.g., SD-36) which show surprisingly little effect on CRC cell proliferation despite successful STAT3 degradation 1, BOL directly and potently inhibits STAT3 DNA-binding ability with an IC50 of 2.4 pM 2. It blocks both constitutive and IL-6-induced STAT3 activation, suppressing downstream anti-apoptotic factors like MCL-1, survivin, and c-Myc 3.

  • Selective Protein Synthesis Inhibition: Accelerated protein synthesis is a hallmark of CRC. While legacy inhibitors like Homoharringtonine (HHT) block translation indiscriminately, BOL selectively inhibits reversible protein biosynthesis in tumor cells without affecting normal human colon epithelial cells—a critical therapeutic window dependent on its C15 sidechain 1.

Pathway IL6 IL-6 / Oncogenic Signals JAK JAK Activation IL6->JAK STAT3 STAT3 Phosphorylation (Tyr705) JAK->STAT3 DNA STAT3 DNA Binding STAT3->DNA Survival Tumor Proliferation & Survival DNA->Survival Gene Transcription (MCL-1, c-Myc) BOL Bruceantinol (BOL) BOL->DNA Potent Inhibition (IC50 = 2.4 pM) Translation Accelerated Protein Synthesis BOL->Translation Reversible Inhibition (Tumor Specific) Translation->Survival Proteome Maintenance

Fig 1: Dual-mechanism of Bruceantinol inhibiting STAT3 DNA-binding and protein synthesis.

Quantitative Comparison in Preclinical Models

When validating a new tumor model, it is crucial to benchmark BOL against existing standards of care and targeted agents. Recent in vivo studies in CRC and OS xenografts demonstrate BOL's profound tumor growth inhibition (TGI) capabilities 4.

The table below summarizes the competitive landscape of STAT3 and translation inhibitors in CRC models:

CompoundPrimary TargetCRC Xenograft TGI (%)IC50 (HCT116)Key Advantage / Limitation
Bruceantinol (BOL) STAT3 / Translation>80% (at 4 mg/kg)2.4 pM (DNA binding)Exceptional potency; historical spleen weight loss is fully mitigated via nanoparticle encapsulation.
Napabucasin (NAPA) STAT3~50-60%~1-2 μMModest clinical efficacy; retains toxicity in normal colon epithelial cells.
Homoharringtonine (HHT) Protein Synthesis~60%~10-50 nMPotent translation inhibitor, but highly toxic to normal epithelial tissues.
SD-36 STAT3 (PROTAC)Low>10 μMSuccessfully degrades STAT3 but fails to halt CRC proliferation, suggesting degradation alone is insufficient.

Self-Validating Experimental Protocol for In Vivo Assessment

To ensure scientific integrity, any in vivo validation of BOL must be a self-validating system. This means phenotypic readouts (tumor volume) must be directly correlated with mechanistic readouts (target engagement) from the exact same subjects. Below is the optimized workflow for evaluating BOL in a murine xenograft model.

Protocol Step1 1. Model Establishment Inject HCT116/OS cells into nude mice Step2 2. Treatment Administration Administer BOL (4 mg/kg) or Nano-BOL Step1->Step2 Step3 3. In Vivo Monitoring Track Tumor Vol & Spleen/Body Weight Step2->Step3 Step4 4. Tissue Processing Snap-freeze, lyse with Phosphatase Inhibitors Step3->Step4 Step5 5. Mechanistic Validation EMSA (DNA-binding) & Western Blot (p-STAT3) Step4->Step5

Fig 2: Self-validating in vivo experimental workflow for evaluating Bruceantinol efficacy.

Step-by-Step Methodology:

Step 1: Model Establishment & Randomization

  • Procedure: Inject

    
     HCT116 (CRC) or 143B (OS) cells subcutaneously into the right flank of athymic nude mice. Randomize into vehicle and treatment groups when tumors reach ~100 mm³.
    
  • Causality: Utilizing established cell lines with known constitutive STAT3 activation ensures the model is primed for the drug's primary mechanism. Randomization at 100 mm³ ensures tumors are fully vascularized and in the exponential growth phase, preventing false positives from spontaneous necrosis.

Step 2: Dosing and Formulation Strategy

  • Procedure: Administer BOL at 4 mg/kg via intraperitoneal (IP) injection every other day. To eliminate systemic toxicity, utilize nanoparticle-encapsulated BOL 1.

  • Causality: Free quassinoids can cause off-target lymphoid depletion (evidenced by spleen weight loss). Nanoparticle encapsulation leverages the Enhanced Permeability and Retention (EPR) effect, concentrating the drug in the tumor microenvironment and preserving spleen integrity while maintaining >80% TGI.

Step 3: Phenotypic Monitoring

  • Procedure: Measure tumor dimensions using digital calipers bi-weekly. Monitor total body weight and, upon sacrifice, isolate and weigh the spleen and liver.

  • Causality: Spleen weight is the primary biomarker for quassinoid-induced toxicity. A successful formulation will show potent TGI without significant deviation in spleen weight compared to the vehicle control.

Step 4: Tissue Harvesting & Lysate Preparation

  • Procedure: Snap-freeze a portion of the tumor in liquid nitrogen. Homogenize in RIPA buffer supplemented heavily with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) 3.

  • Causality: The phosphorylation of STAT3 at the critical Tyrosine 705 residue is highly labile. Without immediate snap-freezing and robust phosphatase inhibition, endogenous phosphatases will rapidly dephosphorylate STAT3 ex vivo, leading to false-negative Western blot results.

Step 5: Mechanistic Validation (EMSA & Western Blot)

  • Procedure: Perform an Electrophoretic Mobility Shift Assay (EMSA) using nuclear extracts to assess STAT3-DNA complex formation. Run parallel Western blots for p-STAT3 (Tyr705), MCL-1, and c-Myc.

  • Causality: Because PROTACs (which degrade STAT3) fail to stop CRC proliferation, we know that simply lowering STAT3 levels isn't the full story. BOL specifically blocks DNA binding. Therefore, EMSA is the mandatory gold-standard assay here—a decrease in the shifted protein-DNA band definitively proves target engagement at the promoter level 2.

References

  • Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer. NIH / PubMed Central. Available at: [Link]

  • Targeting colon cancer with the novel STAT3 inhibitor bruceantinol. ResearchGate. Available at: [Link]

  • Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models. ResearchGate. Available at:[Link]

Sources

Comparative

A Technical Guide to Understanding the Kinase Cross-Reactivity Profile of Bruceantinol

Introduction Bruceantinol (BOL), a quassinoid natural product isolated from Brucea javanica, has long been recognized for its cytotoxic effects against various cancer cell lines. Historically, its mechanism was linked to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bruceantinol (BOL), a quassinoid natural product isolated from Brucea javanica, has long been recognized for its cytotoxic effects against various cancer cell lines. Historically, its mechanism was linked to the inhibition of protein synthesis. However, recent research has cast new light on its molecular targets, suggesting a more nuanced and specific mechanism of action. A 2024 study identified Bruceantinol as a potential inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), key regulators of cell cycle progression.[1] Additionally, other studies have demonstrated its potent activity as an inhibitor of the STAT3 transcription factor.[2]

These findings propel Bruceantinol into the highly competitive and therapeutically significant field of kinase inhibitor development. As with any potential kinase inhibitor, a critical question for its viability as a drug candidate is its selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving selectivity is a formidable challenge. This guide provides a comprehensive overview of the methodologies used to assess kinase inhibitor cross-reactivity, summarizes the current understanding of Bruceantinol's targets, and offers an inferred comparison with established CDK inhibitors.

The Critical Importance of Kinase Selectivity

Understanding a compound's interaction across the entire kinome is paramount in drug development. A highly selective inhibitor interacts with a minimal number of kinases, which can lead to a cleaner safety profile with fewer off-target side effects. Conversely, a more "promiscuous" or multi-targeted inhibitor might offer therapeutic advantages through polypharmacology, where inhibiting multiple nodes in a signaling network leads to a more robust anti-cancer effect. However, unintended off-target inhibition can also lead to toxicity.[3] Therefore, comprehensive kinase profiling is not merely a characterization step but a foundational pillar of preclinical development, guiding lead optimization, predicting potential toxicities, and uncovering new therapeutic opportunities.

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

Assessing the selectivity of a kinase inhibitor requires screening it against a large, representative panel of purified kinases. Several robust platforms exist for this purpose, which can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: These assays utilize purified recombinant kinase enzymes and substrates to directly measure the inhibitor's effect on catalytic activity or binding.

  • Activity-Based Assays: These are considered the gold standard as they measure the direct inhibition of the kinase's function—the transfer of a phosphate group to a substrate.[4]

    • Radiometric Assays: Traditionally, these assays use radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into a substrate.[4]

    • Luminescence-Based Assays: A popular non-radioactive alternative, such as the ADP-Glo™ assay, quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5] This method is highly sensitive, scalable for high-throughput screening, and applicable to virtually any kinase.[5]

    • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation events.[6]

  • Binding Assays: These assays measure the displacement of a known ligand from the kinase's ATP-binding site by the test compound. The KINOMEscan™ platform is a widely used example that employs a site-directed competition binding assay.[7][8] While these assays are powerful for identifying interactions, they do not directly confirm the inhibition of catalytic activity.[5]

Cell-Based Assays: To understand inhibitor activity in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's ability to engage its target and affect downstream signaling pathways within intact cells. The NanoBRET™ Target Engagement assay, for instance, allows for the quantitative measurement of compound binding to specific kinases in living cells.[9] This is crucial because discrepancies can arise between biochemical potency and cellular activity due to factors like cell permeability and competition with high intracellular ATP concentrations.

The following diagram illustrates a typical workflow for large-scale kinase profiling.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Data Analysis & Hit Identification cluster_2 Phase 3: Validation & Potency Determination Compound Test Compound (e.g., Bruceantinol) KinasePanel Large-Scale Kinase Panel (>300 Recombinant Kinases) HTS High-Throughput Screening (e.g., ADP-Glo™, KINOMEscan™) Single High Concentration (e.g., 1µM) Compound->HTS KinasePanel->HTS PrimaryData Primary Screen Data (% Inhibition) HTS->PrimaryData HitSelection Hit Selection (Inhibition > Threshold, e.g., >80%) PrimaryData->HitSelection SelectivityScore Selectivity Analysis (e.g., S-Score, Gini Coefficient) HitSelection->SelectivityScore DoseResponse Dose-Response Assays (10-point concentration curve) HitSelection->DoseResponse CellAssay Cell-Based Target Engagement (e.g., NanoBRET™) HitSelection->CellAssay DataViz Data Visualization (TREEspot® Kinome Map) SelectivityScore->DataViz IC50 IC50 Value Determination (Potency) DoseResponse->IC50 FinalProfile Final Selectivity Profile (On-target and Off-target IC50s) IC50->FinalProfile CellAssay->FinalProfile

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Current Understanding of Bruceantinol's Molecular Targets

While comprehensive kinome-wide screening data for Bruceantinol is not yet publicly available, recent studies have identified key proteins and pathways it modulates.

Cyclin-Dependent Kinases (CDK2/4/6)

A pivotal 2024 study provided the first evidence of Bruceantinol's activity as a kinase inhibitor.[1] Using a combination of bioinformatics, molecular docking, and cellular assays in breast cancer cell lines, the researchers identified CDK2, CDK4, and CDK6 as potential targets. The study demonstrated that Bruceantinol could:

  • Reduce the growth of MCF-7 and MDA-MB-231 breast cancer cells.

  • Disrupt the cell cycle.

  • Potentially bind with CDK2/4/6, leading to their degradation via the proteasome pathway.[1]

This positions Bruceantinol as a potential pan-CDK2/4/6 inhibitor, a class of drugs that has seen significant success in the treatment of HR+/HER2- breast cancer.

STAT3 Pathway Inhibition

Several reports have described Bruceantinol as a potent inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3).[2] It's important to note that STAT3 is a transcription factor, not a protein kinase. However, its activation is critically dependent on phosphorylation by upstream kinases, primarily Janus kinases (JAKs) and Src family kinases (SFKs).[4][9][10] Cytokines or growth factors binding to their receptors activate these kinases, which then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and regulation of gene expression.[11]

Bruceantinol's ability to inhibit STAT3 activity strongly suggests it may be interfering with this upstream kinase signaling cascade. This makes kinases like JAK1, JAK2, TYK2, and SRC prime candidates for investigation as potential direct or indirect targets of Bruceantinol.

G Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Family Kinases (JAK1, JAK2, TYK2) Receptor->JAK Activates SRC Src Family Kinases Receptor->SRC Activates STAT3_inactive STAT3 (Inactive) pY JAK->STAT3_inactive Phosphorylates (Y705) SRC->STAT3_inactive Phosphorylates (Y705) STAT3_active STAT3-P (Active) pY-P STAT3_inactive->STAT3_active Dimer STAT3-P Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Activates Bruceantinol Bruceantinol Bruceantinol->JAK Potential Target? Bruceantinol->STAT3_active Inhibits Activity

Caption: The STAT3 signaling pathway and potential points of inhibition by Bruceantinol.

Comparative Analysis: Bruceantinol vs. Approved CDK4/6 Inhibitors

While we await a full kinome profile for Bruceantinol, we can infer its potential selectivity by comparing its identified targets (CDK2/4/6) with those of the three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. These drugs, while sharing the same core targets, exhibit distinct cross-reactivity profiles that influence their clinical use and side effects.

FeaturePalbociclib (Ibrance®)Ribociclib (Kisqali®)Abemaciclib (Verzenio®)Bruceantinol (BOL)
Primary Targets CDK4, CDK6CDK4, CDK6CDK4, CDK6CDK2, CDK4, CDK6 (putative)[1]
Selectivity Profile Highly selective for CDK4/6.[12][13] Minimal off-target activity at therapeutic concentrations.Considered the most selective of the three, with very few additional hits in large kinase panels.[6][12][14]The least selective of the three approved inhibitors. Often described as a multi-kinase inhibitor.[13][15]Unknown. A full kinome scan is required to determine the broader selectivity profile.
Notable Off-Targets Very few identified.Very few identified.Inhibits other CDKs (CDK1, CDK2, CDK9) and other kinases such as GSK3β and CAMKII.[15][16]STAT3 pathway inhibition is reported[2], suggesting potential interaction with upstream kinases (e.g., JAK, SRC).
Clinical Implications Efficacy primarily driven by potent CDK4/6 inhibition.Favorable safety profile attributed to high selectivity.[6]Broader activity may contribute to efficacy in certain settings but also a different side-effect profile (e.g., more diarrhea, less neutropenia).[13]The addition of CDK2 inhibition could potentially overcome resistance to selective CDK4/6 inhibitors.[17] Its broader profile is yet to be determined.

This table is based on publicly available data and is for comparative purposes. The profile for Bruceantinol is inferred from recent publications and requires confirmation by comprehensive kinome profiling.

Experimental Protocol: Assessing Bruceantinol's Kinase Profile via ADP-Glo™ Assay

To definitively characterize the cross-reactivity of Bruceantinol, a high-throughput biochemical screen is necessary. The following protocol outlines the steps for using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for measuring kinase activity.[5]

Objective: To determine the inhibitory activity of Bruceantinol against a broad panel of human protein kinases.

Materials:

  • Bruceantinol (dissolved in 100% DMSO)

  • Kinase panel (e.g., >300 recombinant human kinases)

  • Substrates (peptides or proteins specific to each kinase)

  • Kinase Reaction Buffer (containing DTT, MgCl₂, etc.)

  • Ultrapure ATP

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promgeo)

  • Multi-well assay plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of Bruceantinol in DMSO. For the initial single-point screen, prepare a working solution that will yield a final assay concentration of 10 µM. For subsequent IC₅₀ determination, prepare a 10-point serial dilution series (e.g., from 100 µM to 5 nM).

  • Kinase Reaction Setup: In each well of the assay plate, add the kinase reaction buffer.

  • Compound Addition: Add 1 µL of the Bruceantinol dilution or DMSO (vehicle control) to the appropriate wells.

  • Kinase Addition: Add the specific recombinant kinase enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (typically at the Kₘ concentration for each kinase).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • For the single-point screen, calculate the percent inhibition for Bruceantinol relative to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • For the dose-response experiments, plot the luminescence signal against the logarithm of the Bruceantinol concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each "hit" kinase.

Conclusion and Future Imperatives

The recent identification of CDK2/4/6 and the STAT3 pathway as targets for Bruceantinol has revitalized interest in this natural compound, positioning it as a promising candidate for cancer therapy. However, this initial evidence is only the first step. The data strongly suggests that Bruceantinol is a kinase inhibitor, but its full spectrum of activity across the human kinome remains uncharted territory.

The path forward is clear: a comprehensive, unbiased screen of Bruceantinol against a large panel of kinases is an essential next step. Such a study will not only validate CDK2, CDK4, and CDK6 as direct targets but will also uncover any additional on- and off-target interactions. This kinome-wide view is indispensable for rationally designing future preclinical studies, predicting potential mechanisms of resistance, understanding potential toxicities, and ultimately determining the therapeutic potential of Bruceantinol. The methodologies are established, and the scientific questions are compelling. The full story of Bruceantinol's interaction with the human kinome is waiting to be told.

References
  • O'Shaughnessy, J., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(81), 35226–35240. Available at: [Link]

  • Slamon, D. J., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251–3262. Available at: [Link]

  • QIAGEN. (n.d.). STAT3 Pathway. GeneGlobe. Available at: [Link]

  • O'Shaughnessy, J., et al. (2018). Ribociclib is a highly selective CDK4/6 inhibitor. TREEspot view of KINOMEscan © selectivity panel for ribociclib. ResearchGate. Available at: [Link]

  • Morris, R., et al. (2018). The JAK-STAT3 signaling pathway. ResearchGate. Available at: [Link]

  • Johnson, D. E., et al. (2018). STAT3 Signaling Pathway in Health and Disease. Cancers, 10(10), 364. Available at: [Link]

  • Yayla, K., et al. (2023). Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment. European Review for Medical and Pharmacological Sciences, 27(3), 1221-1227. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Abemaciclib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Jin, J., et al. (2020). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells, 9(1), 217. Available at: [Link]

  • Demyanets, S., et al. (2019). Targeting STAT3 signaling in kidney disease. American Journal of Physiology-Renal Physiology, 316(4), F673-F683. Available at: [Link]

  • Herrero, A., et al. (2017). Kinome-Wide RNA Interference Screen Reveals a Role for PDK1 in Acquired Resistance to CDK4/6 Inhibition in ER-Positive Breast Cancer. Clinical Cancer Research, 23(16), 4786–4797. Available at: [Link]

  • Nakajima, H., et al. (2024). Management of Severe Abemaciclib-induced Liver Dysfunction: Feasibility of Switching to Palbociclib. Anticancer Research, 44(1), 307-313. Available at: [Link]

  • Hsieh, F., et al. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Cancer Discovery, 14(3), 444–463. Available at: [Link]

  • Wander, S. A., et al. (2020). Clinical Outcomes With Abemaciclib After Prior CDK4/6 Inhibitor Progression in Breast Cancer: A Multicenter Experience. JNCCN Journal of the National Comprehensive Cancer Network, 18(3), 253–260. Available at: [Link]

  • Brandhuber, B. J., et al. (2021). Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Journal of Medicinal Chemistry, 64(13), 9056–9077. Available at: [Link]

  • Spring, L. M., et al. (2020). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in Oncology, 10, 588526. Available at: [Link]

  • Wells, C. I., et al. (2020). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. ChemRxiv. Available at: [Link]

  • Martin, L. A., et al. (2020). Tumour kinome re-wiring governs resistance to palbociclib in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities. Oncogene, 39(25), 4781–4797. Available at: [Link]

  • Wang, Y., et al. (2024). Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells. Chemico-Biological Interactions, 395, 110999. Available at: [Link]

  • Barlaam, B., et al. (2022). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry, 65(17), 11599–11618. Available at: [Link]

  • Chen, S., et al. (2021). A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity. Phytomedicine, 91, 153676. Available at: [Link]

  • Gobbini, E., et al. (2024). Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review. Journal of Cancer Metastasis and Treatment, 10, 10. Available at: [Link]

  • Koyama, T., et al. (2023). Safety and Treatment Continuity of Switching between CDK4/6 Inhibitors for Metastatic Breast Cancer due to Adverse Events: An Exploratory Single-Center Study in Japan. Oncology, 101(11), 743-751. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Chen, S., et al. (2024). Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models. ResearchGate. Available at: [Link]

  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 11, e16342. Available at: [Link]

  • Adkins, D. R., et al. (2016). Phase I Trial of Palbociclib, a Selective Cyclin Dependent Kinase 4/6 Inhibitor, in Combination with Cetuximab in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma. Oral Oncology, 62, 11–18. Available at: [Link]

  • Bouvier-Labit, C., et al. (2023). In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. Frontiers in Oncology, 13, 1184976. Available at: [Link]

  • Tullemans, B., et al. (2023). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. International Journal of Molecular Sciences, 24(8), 6965. Available at: [Link]

  • Kaptein, A., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 11, 755252. Available at: [Link]

  • Ma'ayan Lab, Icahn School of Medicine at Mount Sinai. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Harmonizome. Available at: [Link]

  • Wang, Z., et al. (2013). KINOMEscan data of GW843682 at 10 uM. ResearchGate. Available at: [Link]

Sources

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